![molecular formula C18H17BrN2O2 B6040055 2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide](/img/structure/B6040055.png)
2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 6-bromoindole.
Acylation: The 6-bromoindole is then acylated with an appropriate acylating agent to introduce the acetamide group.
Coupling Reaction: The acylated product is coupled with 4-(2-hydroxyethyl)aniline under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out to reduce the bromine atom or other functional groups.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound with the bromine atom or other functional groups reduced.
Substitution: Substituted derivatives with different nucleophiles replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide: Lacks the bromine atom, which may affect its biological activity and reactivity.
2-(6-chloro-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.
Uniqueness
The presence of the bromine atom in 2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide imparts unique chemical reactivity and potential biological activities compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
IUPAC Name |
2-(6-bromoindol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c19-15-4-3-14-7-9-21(17(14)11-15)12-18(23)20-16-5-1-13(2-6-16)8-10-22/h1-7,9,11,22H,8,10,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITNUKNTGLQZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NC3=CC=C(C=C3)CCO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-AMINO-5-(4-CHLOROPHENYL)-4,7-DIOXO-1H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBONITRILE](/img/structure/B6039972.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6039979.png)
![12-[4-(dimethylamino)phenyl]-9-(2-furyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B6039987.png)
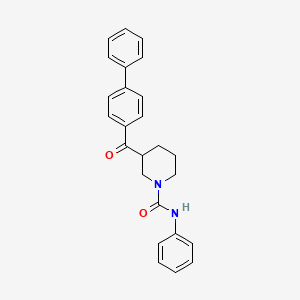
![7-(cyclohexylmethyl)-2-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6040002.png)
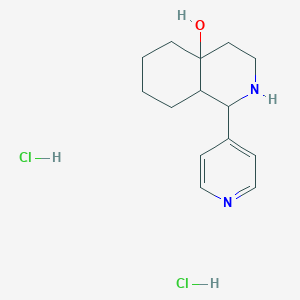
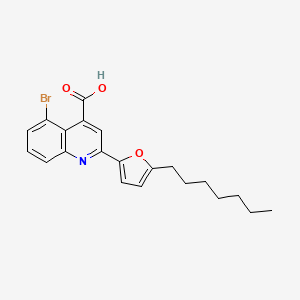
![6-(3-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B6040025.png)
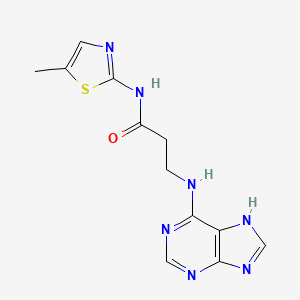
![(4Z)-2-(3-Chlorophenyl)-4-[(4-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B6040030.png)
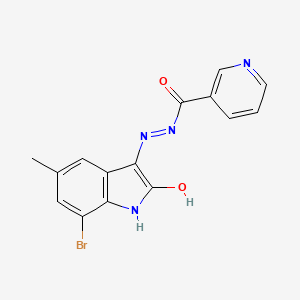
![methyl 3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B6040041.png)
![[1-[4-(2-Methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]piperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B6040051.png)
![N-[3-(methylsulfanyl)phenyl]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide](/img/structure/B6040062.png)
